molecular formula C10H22N2 B568390 2-(4-Methylpentyl)piperazine CAS No. 118157-08-7

2-(4-Methylpentyl)piperazine

Cat. No.: B568390
CAS No.: 118157-08-7
M. Wt: 170.30 g/mol
InChI Key: DNRRGRHYTDLXGN-UHFFFAOYSA-N
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Description

2-(4-Methylpentyl)piperazine is a synthetic organic compound featuring a piperazine ring core substituted with a 4-methylpentyl group. Piperazine is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a structure that serves as a fundamental scaffold in medicinal chemistry and drug discovery . This moiety is considered a "privileged structure" due to its widespread presence in biologically active molecules and its ability to improve the pharmacokinetic properties of lead compounds, such as solubility and bioavailability . Piperazine and its derivatives are investigated for a broad spectrum of biological activities. They are found in therapeutic agents for various diseases, and ongoing research explores their potential as anticancer agents , antimicrobials , and neuropharmacological agents . The mechanism of action for piperazine derivatives varies by specific structure and target. For instance, some piperazine-based anthelmintics act as GABA receptor agonists, leading to parasite paralysis . In research, the piperazine ring often acts as a versatile linker or spacer to connect different pharmacophores, enabling the optimization of a compound's interaction with its biological target . The 4-methylpentyl side chain in this compound introduces significant lipophilicity, which can influence the compound's membrane permeability and overall metabolic profile. Researchers can leverage this functionalized piperazine as a key synthetic intermediate for constructing more complex molecules, particularly in developing receptor ligands and enzyme inhibitors. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

118157-08-7

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-(4-methylpentyl)piperazine

InChI

InChI=1S/C10H22N2/c1-10(2)4-3-7-12-8-5-11-6-9-12/h10-11H,3-9H2,1-2H3

InChI Key

DNRRGRHYTDLXGN-UHFFFAOYSA-N

SMILES

CC(C)CCCC1CNCCN1

Canonical SMILES

CC(C)CCCN1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpentyl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with 4-methylpentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the carbon-halogen bond of the 4-methylpentyl halide, resulting in the formation of this compound.

Another method involves the reductive amination of 4-methylpentanone with piperazine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. This method provides a straightforward route to the target compound with high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to accelerate reaction rates and enhance product yields. Industrial production methods focus on scalability, cost-effectiveness, and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpentyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

2-(4-Methylpentyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpentyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways. The exact mechanism of action depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Table 1: Impact of Piperazine Substituent Position on PLpro Inhibition

Compound Substituent Position IC50 (μM) Activity vs. Compound 2
2 4-Methyl <0.015 Reference
14 2-Methyl >0.015 10-fold lower
15 3-Methyl >0.015 10-fold lower
Dopamine Receptor Affinity and Selectivity

Piperazine derivatives substituted with aryl or halogenated groups demonstrate varied dopamine receptor (D2/D3) binding profiles:

  • Aripiprazole Analogues : Replacing the 2,3-dichlorophenyl group with 2-methoxy (compound 6) or 2-fluoroethoxy (compound 7) increased D2 selectivity (60- and 52-fold, respectively) compared to aripiprazole (4.7-fold) .
  • Bridged Piperazines : Compound 7 (N-methyl-3,8-diaza[3.2.1]bicyclooctane) showed high dopamine transporter (DAT) affinity (IC50 = 8.0 nM) and 88-fold selectivity over serotonin transporters (SERT) .

Table 2: Dopamine Receptor Binding Profiles of Piperazine Derivatives

Compound Substituent D2 Ki (nM) D3 Ki (nM) Selectivity (D2/D3)
Aripiprazole 2,3-Dichloro 1.8 8.4 4.7
6 2-OCH3 0.07 4.2 60
7 2-OCH2CH2F 0.26 13.5 52
7 (Bridged) N-methyl-3,8-diaza 8.0 (DAT) 704 (SERT) 88 (DAT/SERT)
Chemical Stability and Reactivity
  • Sulfonylation : N-sulfonylation of piperazine disrupts salt bridges (e.g., with E167 in PLpro), reducing activity by >50% .
  • Oxidative Degradation: The piperazine moiety in fluoroquinolones undergoes MnO2-mediated oxidation, leading to dealkylation and hydroxylation, with reactivity order: 1-phenylpiperazine > aniline > N-phenylmorpholine .
Physicochemical Properties

Substituents influence solubility, density, and pKa:

  • Hydroxyalkyl Derivatives : 1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP) has a density of 1.054 g/cm³, pKa1 = 3.73, and water solubility >300 g/L .
  • 4-Methyl Substitution : Likely increases lipophilicity (logP) compared to polar hydroxyalkyl groups, enhancing membrane permeability .

Key Research Findings

Optimal Substituent Position : 4-Methylpiperazine maximizes bioactivity in protease inhibitors and receptor ligands .

Receptor Selectivity : Aryl and halogenated substituents enhance D2/D3 selectivity in antipsychotics .

Synthetic Challenges : Bridged piperazines and sulfonylated derivatives require precise reaction conditions to avoid side products .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Methylpentyl)piperazine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate alkylation or substitution reagents for the piperazine core. For example, nucleophilic substitution reactions using brominated 4-methylpentane derivatives under controlled temperatures (e.g., 60–80°C) can enhance yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) ensures purity. Monitoring reaction progress with thin-layer chromatography (Tf values ~0.40–0.44) and validating purity via elemental analysis (C, H, N within ±0.3% of theoretical values) are critical .

Q. What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the piperazine ring. For example, coupling constants in ¹H NMR distinguish equatorial vs. axial substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while Raman microspectroscopy (20 mW laser power, 128–256 scans) differentiates isomers by detecting unique vibrational modes. Combining these techniques minimizes structural misassignment .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). For photostability, expose the compound to UV light (λ = 254 nm) and monitor changes using UV-Vis spectroscopy. Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives in biological systems?

  • Methodological Answer : Perform systematic substituent modifications (e.g., replacing the 4-methylpentyl group with fluorophenyl or chlorophenyl moieties) and evaluate binding affinity via in vitro assays (e.g., radioligand displacement for receptor targets). Use molecular docking simulations (software: AutoDock Vina) to predict interactions with biological targets like serotonin or dopamine receptors. Validate hypotheses with in vivo models (e.g., glucose tolerance tests in diabetic rats) .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Linear Discriminant Analysis [LDA]) to spectral or pharmacological datasets. For example, PCA can isolate variables (e.g., substituent electronegativity, logP values) explaining >95% of variance in receptor affinity data. Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?

  • Methodological Answer : Use Sprague-Dawley rats for oral/intraperitoneal administration studies. Collect plasma samples at timed intervals (0–24 hrs) and quantify compound levels via LC-MS/MS. Calculate PK parameters (e.g., Cmax, t½) using non-compartmental analysis (WinNonlin). For PD, measure biomarker responses (e.g., insulin secretion in diabetic models) and correlate with PK data .

Q. How can computational methods guide the design of this compound derivatives with enhanced metabolic stability?

  • Methodological Answer : Predict metabolic hotspots (e.g., N-methyl groups) using cytochrome P450 isoform docking (CYP3A4, CYP2D6). Replace labile groups with deuterated analogs or steric hindrance moieties (e.g., tert-butyl). Validate stability in human liver microsome assays (37°C, NADPH cofactor) and compare half-lives with parent compound .

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